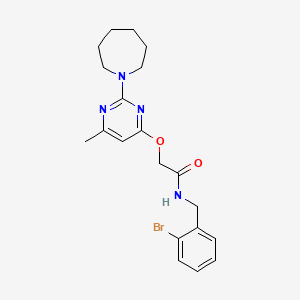

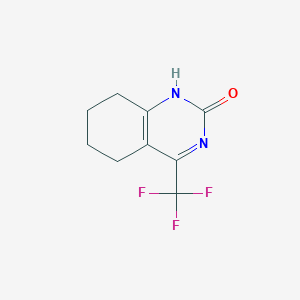

![molecular formula C10H9F3O3 B2670195 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1537294-67-9](/img/structure/B2670195.png)

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid” is an organic compound that finds extensive applications in the scientific and industrial domains . It serves as a versatile reagent in organic synthesis, a catalyst in chemical reactions, and a fundamental building block for the production of various materials .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H8F3O . It is a structural derivative of propionic acid .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds can participate in a variety of organic reactions. For instance, they can serve as reagents in organic synthesis and act as catalysts in chemical reactions .Aplicaciones Científicas De Investigación

Polymer Chemistry and Material Science

Research has explored phenolic compounds, such as phloretic acid (a phenolic compound closely related in structure to the compound of interest), for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a renewable alternative to traditional phenol sources. This approach has significant implications for developing sustainable materials with applications ranging from coatings to composites, indicating potential utility in designing new materials with specific properties (Acerina Trejo-Machin et al., 2017).

Organic Synthesis and Medicinal Chemistry

Research into the synthesis of complex organic molecules often investigates the functionalization and derivatization of phenylpropanoids and related compounds. For example, the synthesis of isoanigorufone, starting from a hydroxynaphthalenylpropanenitrile derivative, illustrates the intricate steps involved in crafting molecules with potential pharmaceutical applications. Such methodologies could be applicable in synthesizing derivatives of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid for drug discovery and development (Marisol Cano et al., 2013).

Environmental Science and Flame Retardancy

The application of phosphorus-based flame retardants on cellulose fabrics demonstrates the potential for modifying such materials to enhance their flame-retardant properties. Compounds like 3-(Hydroxyphenyl phosphinyl) propanoic acid, with functionalities similar to the compound , have been used to impart durable flame retardant properties to textiles, indicating a possible application area in developing new flame retardants (Lian-Ping Zhang et al., 2008).

Analytical Chemistry

The resolution of enantiomers of 2-hydroxy acids through capillary zone electrophoresis, utilizing cyclodextrins, underscores the significance of analytical techniques in characterizing compounds like this compound. Such methodologies are crucial for understanding the physicochemical properties and biological activities of chiral molecules (A. Nardi et al., 1993).

Safety and Hazards

Propiedades

IUPAC Name |

2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGQUJSMWNGHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)

![6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2670116.png)

![3-(3-Methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2670117.png)

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2670119.png)

![1-(2-Chloro-6-fluorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2670120.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)

![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)

![8-[2-(Dimethylamino)ethylamino]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2670130.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2670133.png)